molecular formula C20H13ClFNO4S2 B2828445 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole CAS No. 686738-13-6

4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole

Cat. No.: B2828445
CAS No.: 686738-13-6
M. Wt: 449.9
InChI Key: LKFWUUFEYMNWFK-UHFFFAOYSA-N
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Description

The compound 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole (CAS: 686738-05-6, molecular formula: C20H13ClFNO4S2) features a central oxazole ring substituted with a 4-chlorophenyl sulfonyl group, a 2-fluorobenzyl thioether, and a furan-2-yl moiety. Its molecular weight is 449.9 g/mol, with a calculated XLogP3 value of 5.3, indicating moderate lipophilicity. The sulfonyl and thioether groups contribute to its electronic and steric properties, while the furan ring may influence π-π interactions in biological or crystalline environments .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-[(2-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFNO4S2/c21-14-7-9-15(10-8-14)29(24,25)19-20(27-18(23-19)17-6-3-11-26-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFWUUFEYMNWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Furan Group: The furan moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Attachment of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the oxazole ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Fluorobenzyl Thioether: The final step includes the nucleophilic substitution reaction where the oxazole derivative reacts with 2-fluorobenzyl thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution pattern.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thioether groups are crucial for binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP3 Key Features
Target Compound Oxazole 4-ClPh-SO2, 2-F-Bn-S, Furan 449.9 5.3 Moderate lipophilicity, planar core
4-Fluorophenyl Methylthio Analog Oxazole 4-ClPh-SO2, 4-F-Ph-CH2-S 449.9 5.3 Altered steric hindrance
Compound 4 (Thiazole) Thiazole 4-ClPh, Fluorophenyl triazole ~500 (estimated) ~4.8 Antimicrobial activity, isostructural
Thiazolyl Hydrazone () Thiazole 4-Cl-2-NO2-Ph-Furan ~400 (estimated) ~3.5 Anticandidal (MIC 250 µg/mL)

Research Findings and Implications

  • Structural Flexibility : Halogen substitution (Cl vs. F) in aryl groups preserves crystallinity but alters intermolecular interactions, as seen in isostructural thiazole derivatives .
  • Synthetic Routes : Sulfonation and thio-ether formation, as described in , are viable methods for synthesizing the target compound’s functional groups .

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole (CAS number: 899988-91-1) is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN2O3S2C_{20}H_{21}ClN_{2}O_{3}S_{2}, with a molecular weight of approximately 437.0 g/mol. Its structure features a furan ring, a chlorophenyl sulfonyl group, and a thioether moiety, which are critical for its biological activity.

Research indicates that compounds with similar structural motifs often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Compounds containing sulfonyl groups can inhibit key enzymes involved in inflammatory processes.
  • Antimicrobial Activity : The presence of heterocyclic rings, such as oxazoles and thiophenes, suggests potential antibacterial and antifungal properties.
  • Analgesic Effects : Similar compounds have been shown to modulate pain pathways through interactions with COX enzymes and other pain-related receptors.

Antimicrobial Activity

Studies have demonstrated that related compounds exhibit significant antibacterial effects against various strains, including both Gram-positive and Gram-negative bacteria. For example, oxazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Properties

The compound's sulfonyl group is known to contribute to its anti-inflammatory effects. Research on similar compounds suggests they may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins .

Analgesic Effects

Analgesic activity was assessed using pharmacological tests such as the writhing test and hot plate test. These tests indicated that similar oxazole derivatives possess significant analgesic properties, likely due to their ability to modulate pain receptors and pathways .

Study on Related Oxazole Derivatives

A study investigated the analgesic and anti-inflammatory effects of a series of oxazole derivatives. The results indicated that these compounds significantly reduced pain responses in animal models while exhibiting low toxicity profiles .

Molecular Docking Studies

Molecular docking simulations conducted on related compounds suggest strong binding affinities to COX-1 and COX-2 enzymes, supporting their potential as anti-inflammatory agents .

Data Summary

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition
AnalgesicModulation of pain receptors

Q & A

Q. What are the common synthetic routes for preparing 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole?

The synthesis typically involves multi-step organic reactions:

Oxazole ring formation : Cyclization of α-haloketones or condensation of furan-2-carbaldehyde with thiourea derivatives under acidic/basic conditions .

Sulfonyl group introduction : Reacting the oxazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in polar aprotic solvents like DMF .

Thioether linkage : Coupling the sulfonyl-oxazole with 2-fluorobenzyl thiol via nucleophilic substitution at elevated temperatures (60–80°C) .
Key challenges include optimizing reaction yields (typically 45–65%) and minimizing side products like disulfide byproducts .

Q. Which spectroscopic and analytical techniques are used for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry .
  • HRMS : Validates molecular weight and purity (e.g., observed m/z 493.0 vs. calculated 493.4) .
  • X-ray crystallography : Resolves bond lengths (e.g., S–C bond: 1.81 Å) and dihedral angles between the sulfonyl and oxazole moieties .
  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretches at 1350–1150 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : Moderate antiproliferative effects (IC50_{50} 8–12 µM) against MCF-7 and PC-3 cell lines via MTT assays .
  • Antimicrobial properties : Zone-of-inhibition studies show activity against Gram-positive bacteria (e.g., S. aureus) but limited efficacy against Gram-negative strains .
  • Enzyme inhibition : Potential COX-2 inhibition (IC50_{50} ~5 µM) based on structural analogs with sulfonyl groups .

Advanced Research Questions

Q. How do structural modifications influence biological activity in SAR studies?

  • Halogen substitution : Replacing 4-chlorophenyl with 4-bromophenyl increases lipophilicity (logP +0.3) but reduces aqueous solubility, impacting bioavailability .
  • Thioether vs. sulfone : Replacing the thioether with a sulfone group abolishes antimicrobial activity but enhances COX-2 selectivity .
  • Furan ring replacement : Substituting furan with thiophene reduces anticancer potency (IC50_{50} >20 µM), highlighting the furan’s role in π-π stacking with targets .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock Vina identifies binding poses in COX-2’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .
  • DFT calculations : HOMO-LUMO gaps (4.1 eV) correlate with charge transfer efficiency in enzyme inhibition .
  • MD simulations : Reveal stable binding with EGFR kinase over 100 ns trajectories, suggesting antitumor potential .

Q. How can researchers address discrepancies in biological data across studies?

  • Assay variability : Differences in cell culture conditions (e.g., serum concentration) may alter IC50_{50} values. Standardize protocols using CLSI guidelines .
  • Purity concerns : HPLC-MS analysis (≥95% purity) is critical; impurities like unreacted sulfonyl chloride can skew enzyme assays .
  • Structural confirmation : Always cross-validate with X-ray/NMR to rule out regioisomeric byproducts .

Q. What are the key stability and storage considerations for this compound?

  • Thermal stability : DSC shows decomposition at 180°C; store below −20°C in amber vials to prevent photodegradation .
  • Solubility : Poor aqueous solubility (≤0.1 mg/mL) necessitates DMSO stock solutions (10 mM), filtered through 0.22 µm membranes .
  • Hydrolytic sensitivity : The thioether group degrades in acidic conditions (pH <4); use neutral buffers for in vitro assays .

Q. How does crystallography aid in understanding reactivity and molecular conformation?

X-ray studies reveal:

  • Planarity : The oxazole and furan rings are coplanar (dihedral angle <10°), facilitating π-stacking with aromatic residues in enzymes .
  • Sulfonyl orientation : The 4-chlorophenyl group adopts a perpendicular orientation, minimizing steric hindrance during target binding .

Q. What toxicological profiling is required before advancing to in vivo studies?

  • In vitro toxicity : Screen for hepatotoxicity using HepG2 cells (LD50_{50} >50 µM) .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50_{50} >30 µM preferred) .
  • ADMET prediction : Software like SwissADME estimates moderate bioavailability (F% ~45%) and CYP3A4 metabolism .

Q. How does this compound compare to other heterocyclic scaffolds in drug discovery?

  • Thiadiazoles : Lower logP but reduced anticancer activity (IC50_{50} >20 µM) due to weaker target affinity .
  • Pyrazoles : Higher metabolic stability but lack sulfonyl-mediated enzyme inhibition .
  • Oxadiazoles : Improved membrane permeability but inferior antimicrobial profiles .

Q. What challenges exist in formulation development for this compound?

  • Solubility enhancement : Use cyclodextrin inclusion complexes or nanoemulsions (e.g., Tween-80) .
  • pH-sensitive degradation : Enteric coating (e.g., Eudragit) protects against gastric acid .
  • Salt formation : Sodium or lysine salts improve crystallinity for tablet formulation .

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